molecular formula C25H26N4O4 B11583334 (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide

Cat. No.: B11583334
M. Wt: 446.5 g/mol
InChI Key: GAJHNEQJIHPJHX-XMHGGMMESA-N
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Description

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one core.

Preparation Methods

The synthesis of (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the dimethylphenoxy group and the cyano group. The final step involves the addition of the N-(3-methoxypropyl)prop-2-enamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylphenoxy group using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Scientific Research Applications

(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrido[1,2-a]pyrimidin-4-one core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, (2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(3-methoxypropyl)prop-2-enamide

InChI

InChI=1S/C25H26N4O4/c1-16-11-17(2)13-20(12-16)33-24-21(14-19(15-26)23(30)27-8-6-10-32-4)25(31)29-9-5-7-18(3)22(29)28-24/h5,7,9,11-14H,6,8,10H2,1-4H3,(H,27,30)/b19-14+

InChI Key

GAJHNEQJIHPJHX-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)NCCCOC)OC3=CC(=CC(=C3)C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)NCCCOC)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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